molecular formula C7H7F2NO B13894884 (R)-1-(2,5-Difluoropyridin-3-yl)ethanol

(R)-1-(2,5-Difluoropyridin-3-yl)ethanol

Katalognummer: B13894884
Molekulargewicht: 159.13 g/mol
InChI-Schlüssel: VSHXUPVCLGZGOU-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2,5-Difluoropyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with two fluorine atoms at the 2 and 5 positions and an ethanol group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Difluoropyridin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 2,5-difluoropyridine.

    Chiral Catalyst: A chiral catalyst is used to introduce the ethanol group at the 3 position of the pyridine ring. This step ensures the formation of the ®-enantiomer.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Difluoropyridin-3-yl)ethanol may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2,5-Difluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2,5-difluoropyridine-3-carboxylic acid.

    Reduction: Formation of 2,5-difluoropyridine-3-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(2,5-Difluoropyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-1-(2,5-Difluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2,5-Difluoropyridin-3-yl)ethanol: The enantiomer of the compound with different stereochemistry.

    2,5-Difluoropyridine: The parent compound without the ethanol group.

    3-Hydroxy-2,5-difluoropyridine: A hydroxyl derivative with similar structural features.

Uniqueness

®-1-(2,5-Difluoropyridin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both fluorine atoms and an ethanol group on the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H7F2NO

Molekulargewicht

159.13 g/mol

IUPAC-Name

(1R)-1-(2,5-difluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1

InChI-Schlüssel

VSHXUPVCLGZGOU-SCSAIBSYSA-N

Isomerische SMILES

C[C@H](C1=C(N=CC(=C1)F)F)O

Kanonische SMILES

CC(C1=C(N=CC(=C1)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.